molecular formula C12H12O3 B13175365 Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Cat. No.: B13175365
M. Wt: 204.22 g/mol
InChI Key: ZZSLTZSRGCSADP-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring an indene moiety fused to an oxirane (epoxide) ring, with a methyl ester group at the 3'-position. This structure combines the rigidity of a spiro system with the reactivity of an epoxide, making it a valuable intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)7-6-8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3

InChI Key

ZZSLTZSRGCSADP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Formation of Indene Core

The foundational step involves synthesizing the indene framework, which serves as the precursor for subsequent spirocyclization. This is typically achieved through Knoevenagel condensation of malononitrile derivatives with substituted indanones or indane-1,3-diones under basic conditions.

  • Procedure:
    • React indane-1,3-dione with malononitrile in ethanol, using sodium acetate or piperidine as catalysts.
    • Conduct the reaction at room temperature or elevated temperature depending on the desired substitution pattern.
    • Isolate the intermediate via filtration or chromatography, with yields generally between 61-85%.

Research Outcome:
This method provides a high-yielding route to functionalized indene derivatives, which are crucial intermediates for constructing the spiro-oxirane system.

Epoxidation of Indene Derivatives

The next step involves epoxidation of the indene double bond to generate the oxirane ring. Common reagents include:

  • Meta-chloroperbenzoic acid (m-CPBA):

    • React with the indene derivative in dichloromethane at 0°C to room temperature.
    • Yields are typically high (up to 90%) with minimal side reactions.
  • Alternative:

    • Use of hydrogen peroxide in the presence of a suitable catalyst (e.g., tungsten or molybdenum complexes) for greener protocols.

Research Outcome:
Epoxidation under mild conditions efficiently introduces the oxirane ring, setting the stage for spirocyclization.

Spirocyclization to Form the Oxirane-Containing Compound

Intramolecular Cyclization

The key step involves cyclization of the epoxidized indene derivative with a carboxylate or ester group to form the spirocyclic structure.

  • Method:
    • Treatment of the epoxidized intermediate with acidic or basic conditions (e.g., dilute HCl or NaOH) to promote intramolecular nucleophilic attack.
    • Alternatively, use of Lewis acids such as BF₃·Et₂O or TiCl₄ to catalyze cyclization.

Alternative Synthetic Strategies

Tert-Butylisocyanide Insertion

Recent advances have demonstrated the utility of tert-butyl isocyanide insertion into palladium-catalyzed C–H bonds for constructing complex spirocyclic frameworks.

  • Procedure:
    • Starting from 1-(2-bromophenyl)-2-phenylethanone derivatives, perform palladium-catalyzed insertion with tert-butyl isocyanide.
    • Follow with hydrolysis to yield the desired ester-functionalized spiro compound.

Research Outcomes:
Yields range from 61-75%, with broad substrate tolerance, offering a versatile route for diverse substitutions.

Self-Condensation and Cross-Condensation Approaches

  • Self-condensation of acetyl chloride in the presence of aluminum chloride (AlCl₃) can produce indene derivatives, which are then cyclized to form the spiro compound.
  • Cross-condensation with benzoyl chloride provides access to more complex derivatives with high yields (~87%).

Research Data Summary and Comparative Analysis

Methodology Key Reagents Conditions Typical Yield Advantages Limitations
Knoevenagel condensation + epoxidation Malononitrile, indane-1,3-dione, m-CPBA Ethanol, room temp to reflux 61-85% High yield, straightforward Multiple steps, purification needed
Tert-butyl isocyanide insertion 1-(2-bromophenyl)-2-phenylethanone, Pd catalyst Reflux, inert atmosphere 61-75% Broad substrate scope Requires palladium catalyst
Self- and cross-condensation Acetyl chloride, AlCl₃, benzoyl chloride Reflux, Lewis acids Up to 87% Efficient for complex derivatives Harsh conditions, purification

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate is a chemical compound with a spirocyclic structure that includes an oxirane (epoxide) and a carboxylate functional group. It has the molecular formula C12H12O3C_{12}H_{12}O_3 and a molecular weight of approximately 204.22 g/mol. This compound's unique arrangement of functional groups and spirocyclic nature may give it distinct chemical reactivity and biological properties.

Potential Applications

Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate has potential applications in several areas:

  • Organic Synthesis: It serves as a versatile intermediate due to its epoxide and carboxylate groups, enabling various chemical transformations.
  • Medicinal Chemistry: It can be used in the synthesis of biologically active compounds. Research includes investigating its interactions with biological targets to understand potential therapeutic effects.

Structural Similarities

Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate shares structural similarities with other compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]Similar spirocyclic structureDifferent oxirane positioning
Indane-1,3-dioneContains an indane coreVersatile building block for various applications
Spiro[oxindole] compoundsSpirocyclic structures with oxindoleKnown for significant biological activities
Trifluoromethylated spirocompoundsIncorporates trifluoromethyl groupsEnhanced lipophilicity and potential bioactivity

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of specific enzymes or the modification of protein structures, thereby exerting its biological effects .

Comparison with Similar Compounds

3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

  • Key Differences : Replaces the methyl ester with a nitrile group.
  • Properties: Molecular weight = 185.22 g/mol; CAS No. 1872409-36-3 ().

(1R,3'R)-5,7-Difluoro-3'-phenyl-3'-(trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-oxirane] (25c)

  • Key Differences : Incorporates a trifluoromethyl group, phenyl substituent, and fluorine atoms on the indene ring.
  • Properties : Isolated yield = 42%; characterized by $ ^1H $ NMR and $ ^{13}C $ NMR ().
  • Applications : Demonstrates the feasibility of visible-light-mediated, catalyst-free synthesis for spiro-epoxides with contiguous quaternary centers.

Ethyl Octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate

  • Key Differences: Features a bicyclic methanoindene system and ethyl ester.
  • Properties : Exact mass = 236.1413; PSA = 38.83 ().

Non-Spiro Esters with Indene Backbones

Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Key Differences : Lacks the spiro-oxirane ring but retains the indene core and ester group.
  • Properties: Molecular weight = 190.2 g/mol; CAS No. 22955-77-7 ().
  • Synthetic Role: Serves as a precursor for indene-derived intermediates, though its non-spiro structure limits conformational rigidity compared to the target compound.

Spirocyclic Heterocycles with Alternative Ring Systems

2,3-Dihydrospiro[indene-1,2'-morpholin]-4'-yl Derivatives

  • Key Differences : Replaces oxirane with a morpholine ring.
  • Example: (S)-3-(5-((2-Chloro-6-ethylbenzyl)oxy)-2,3-dihydrospiro[indene-1,2'-morpholin]-4'-yl)propanoic acid.
  • Applications : Act as S1P5 agonists for cognitive disorders; synthesized via multi-step procedures involving epoxide intermediates ().

Spiro-Oxazolidine Derivatives (e.g., Compound B18)

  • Key Differences : Substitutes oxirane with oxazolidine.
  • Properties : Yield = 33%; evaluated for prostate cancer treatment ().
  • Biological Relevance : Highlights how heterocycle choice impacts therapeutic targeting.

Data Tables

Table 1. Physicochemical Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. References
Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate C${12}$H${12}$O$_3$ 204.22 Methyl ester Not provided -
3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile C${12}$H${11}$NO 185.22 Nitrile 1872409-36-3
(1R,3'R)-5,7-Difluoro-3'-phenyl-3'-(trifluoromethyl)-spiro-epoxide C${18}$H${13}$F$_5$O 340.29 CF$_3$, phenyl, F Not provided
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate C${11}$H${10}$O$_3$ 190.20 Ketone, ester 22955-77-7

Research Findings and Key Insights

Synthetic Accessibility : The target compound’s spiro-oxirane core can be synthesized via epoxidation of indene derivatives, as demonstrated in (Step 1: 5-bromo-2,3-dihydrospiro[indene-1,2'-oxirane] synthesis).

Heterocycle Substitution : Morpholine and oxazolidine analogs () show that ring system modifications enable targeting of diverse biological pathways (e.g., S1P5 agonism vs. BACE1 inhibition).

Steric and Electronic Effects : Trifluoromethyl and phenyl substituents in and introduce steric bulk and electron-withdrawing effects, influencing stability and synthetic yields.

Biological Activity

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate (CAS No. 1470579-45-3) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by relevant data tables and research findings.

  • Molecular Formula : C12_{12}H12_{12}O3_{3}
  • Molecular Weight : 204.22 g/mol
  • Structural Features : The compound features a spiro-indene framework with an oxirane (epoxide) and a carboxylate functional group, which may contribute to its biological properties.

Synthesis

The synthesis of methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate can be achieved through several organic reactions. The most common methods involve cyclization reactions that form the spirocyclic structure while introducing the carboxylate group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate. In vitro assays demonstrated that this compound exhibits notable activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus cereus8 µg/mL
Klebsiella pneumoniae64 µg/mL

These results suggest that methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a study assessing the impact on inflammatory biomarkers in animal models:

  • Cytokine Levels : Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha).
  • Histopathological Analysis : Tissues treated with the compound showed reduced signs of inflammation compared to control groups.

Case Study 1: Renal Protection

A study investigated the protective effects of methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate against renal ischemia/reperfusion injury in rats. The findings indicated:

  • Serum Creatinine Levels : A significant decrease was observed in treated groups compared to untreated controls.
  • Histological Examination : Renal tissues showed preserved architecture and reduced apoptosis in the treated group.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (A549 lung adenocarcinoma and SH-SY5Y neuroblastoma) revealed that the compound exhibited cytotoxic effects:

  • IC50_{50} Values:
    • A549 Cells: 25 µM
    • SH-SY5Y Cells: 30 µM

These results indicate its potential as an anticancer agent through mechanisms involving apoptosis induction.

Molecular Docking Studies

To further elucidate the mechanism of action, molecular docking studies were conducted targeting specific proteins involved in inflammation and cancer pathways. The binding affinities suggest that methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate interacts favorably with key targets such as caspases and inflammatory cytokine receptors.

Q & A

Q. What are the established synthetic routes for Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate?

Synthesis typically involves spiroannulation and oxirane ring formation. A common approach is the condensation of substituted indene precursors with epoxide-forming reagents. For example:

  • Step 1 : Reacting a dihydroindenone derivative with an aldehyde in ethanol/piperidine to form a benzylidene intermediate .
  • Step 2 : Ring-opening and cyclization via reflux in methanol with piperidine to yield the spiro-oxirane structure .
  • Esterification : Final carboxylation using methyl chloroformate or similar reagents to install the methyl ester group .

Q. Key Data :

StepYieldConditionsReference
Benzylidene formation85%Ethanol, piperidine, 3 h
Spirocyclization60-85%Methanol reflux, 5-20 h

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves spiro junction stereochemistry and oxirane ring geometry (e.g., bond angles ~60° for strained epoxide) .
  • NMR Spectroscopy :
    • ¹H NMR : Doublets (δ 3.6–5.4 ppm) for oxirane protons (J = 9–17 Hz) .
    • ¹³C NMR : Ester carbonyl at ~168–170 ppm, spiro carbon at ~70 ppm .
  • IR Spectroscopy : Strong absorbance at ~1730 cm⁻¹ for ester C=O .

Example : Methyl 2-azido derivatives show diagnostic azide peaks at 2109 cm⁻¹ in IR .

Q. What are the key reactive sites for further functionalization?

  • Oxirane Ring : Susceptible to nucleophilic ring-opening (e.g., with amines, thiols) .
  • Ester Group : Hydrolysis to carboxylic acid under basic conditions .
  • Spiro Carbon : Potential for stereoselective modifications via radical or ionic pathways .

Safety Note : Use anhydrous conditions for azide functionalization to avoid hazardous side reactions .

Advanced Research Questions

Q. How can stereochemical challenges in spirocyclic synthesis be addressed?

  • Chiral Auxiliaries : Use enantiopure aldehydes during benzylidene formation to induce asymmetry .
  • Catalytic Asymmetric Epoxidation : Employ Shi or Jacobsen catalysts for enantioselective oxirane formation .
  • Crystallographic Analysis : Confirm absolute configuration via X-ray diffraction (e.g., CCDC deposition codes) .

Data Contradiction : Some methods report racemic mixtures without chiral catalysts, necessitating post-synthetic resolution .

Q. What mechanistic insights exist for oxirane ring-opening reactions?

  • Acid-Catalyzed Pathways : Protonation of the epoxide oxygen increases electrophilicity, favoring nucleophilic attack at the less substituted carbon .
  • Base-Mediated Ring-Opening : Leads to β-elimination or ester hydrolysis, requiring careful pH control .
  • Computational Studies : DFT calculations predict transition states for regioselective azide additions .

Example : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) dehydrogenation converts dihydro precursors to aromatic systems, critical for stabilizing reactive intermediates .

Q. How can computational modeling enhance stability predictions?

  • Conformational Analysis : Molecular dynamics simulations assess strain in the spiro-oxirane system .
  • Thermodynamic Stability : Calculate Gibbs free energy for ring-opening vs. retention under varying conditions .
  • Reactivity Maps : Electron density surfaces identify electrophilic/nucleophilic regions for targeted modifications .

Reference : Studies on analogous spiroindene-oxiranes show ~5 kcal/mol strain energy in the oxirane ring .

Q. What are the safety and handling protocols for this compound?

  • PPE : Gloves, goggles, and lab coats to avoid dermal contact .
  • Waste Disposal : Segregate azide-containing derivatives; treat with nitrous acid before disposal .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .

Regulatory Note : Follow OSHA guidelines for epoxide handling due to potential carcinogenicity .

Methodological Resources

  • Synthesis : Piperidine-mediated cyclization , DDQ dehydrogenation .
  • Characterization : X-ray crystallography (CCDC codes) , multinuclear NMR .
  • Safety : OSHA-compliant protocols .

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